molecular formula C10H11NS2 B079130 4-Benzyl-1,3-thiazolidine-2-thione CAS No. 13897-15-9

4-Benzyl-1,3-thiazolidine-2-thione

Cat. No. B079130
CAS RN: 13897-15-9
M. Wt: 209.3 g/mol
InChI Key: SLDUGQISGRPGAW-UHFFFAOYSA-N
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Description

4-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound with a five-membered C3NS ring . It has a molecular formula of C10H11NS2 and a molecular weight of 209.33 . This compound is typically off-white in color .


Synthesis Analysis

Thiazolidine-2-thione derivatives, such as 4-Benzyl-1,3-thiazolidine-2-thione, have been synthesized as XO inhibitors . The synthesis involves a multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates . The structure-activity relationship revealed that the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity .


Molecular Structure Analysis

The 4-Benzyl-1,3-thiazolidine-2-thione molecule contains a total of 25 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

Thiazolidine motifs, such as 4-Benzyl-1,3-thiazolidine-2-thione, behave as a bridge between organic synthesis and medicinal chemistry . They have been widely used in the field of drug synthesis . The reaction kinetics analyses confirmed that compound 6k exerted a mixed-type XO inhibition .


Physical And Chemical Properties Analysis

4-Benzyl-1,3-thiazolidine-2-thione has a melting point of 93-94℃ and a predicted boiling point of 328.4±25.0 °C . Its predicted density is 1.27±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Use in Synthesis of Bioactive Compounds : 4-Benzyl-thiazolidine-2-thione has been utilized as a chiral auxiliary in the asymmetric synthesis of bioactive compounds, such as 2-methyl-1-(p-nitrophenyl)-1,3-propane-diol, demonstrating its potential in stereoselective synthesis processes (Yang Gui-chun, 2007).

  • Application in Gold(I) Complexes for Cytotoxic Activity : Gold(I) complexes containing 4-Benzyl-1,3-thiazolidine-2-thione as a ligand have shown cytotoxic activity against cancer cells. These complexes displayed a broad spectrum of pharmacological properties, indicating potential for therapeutic applications (J. Chaves et al., 2014).

  • Intramolecular Interactions in Crystal Structures : Studies on the crystallographic structures of products derived from 4-Benzyl-1,3-thiazolidine-2-thione have revealed interesting intramolecular non-bonded S⋯S interactions. These findings contribute to the understanding of molecular interactions in solid-state chemistry (Y. Nagao et al., 2000).

  • Development of Antidiabetic Agents : Derivatives of 4-Benzyl-1,3-thiazolidine-2-thione have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing potential as antidiabetic agents (T. Sohda et al., 1982).

  • Exo-Selective Hetero Diels–Alder Reactions : The compound has been used in the synthesis of 2-Arylimino-3-aryl-thiazolidine-4-thiones, which undergo exo-selective hetero Diels–Alder reactions. This showcases its utility in organic synthesis and the development of new synthetic methodologies (Sule Erol & I. Dogan, 2013).

  • Metal Complex Formation for Spectroscopic Studies : Research on metal complexes with 4-Benzyl-1,3-thiazolidine-2-thione has provided insights into their spectroscopic properties and potential applications in material science (N. A. Bell et al., 2001).

  • Insulin-Sensitizing Effects : Studies on benzylidene thiazolidinedione derivatives of 4-Benzyl-1,3-thiazolidine-2-thione have demonstrated insulin-sensitizing effects, indicating potential in treating conditions like insulin resistance (T. G. Araújo et al., 2011).

Mechanism of Action

Thiazolidine-2-thione derivatives act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Future Directions

Thiazolidine motifs are compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction in the study of these compounds could involve designing next-generation drug candidates .

properties

IUPAC Name

4-benzyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUGQISGRPGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1,3-thiazolidine-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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